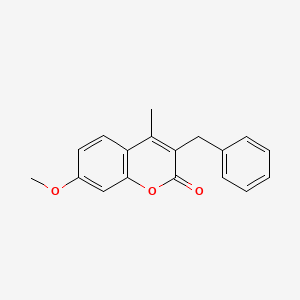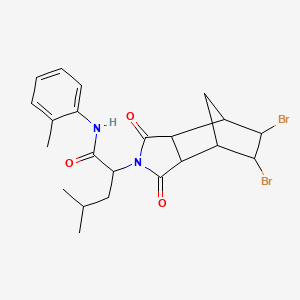![molecular formula C20H19N5O4S B12465574 N-[4-(4-ethyl-5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B12465574.png)
N-[4-(4-ethyl-5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-éthyl-5-{[2-(4-nitrophényl)-2-oxoéthyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phényl]acétamide est un composé organique complexe appartenant à la classe des dérivés de triazole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-[4-(4-éthyl-5-{[2-(4-nitrophényl)-2-oxoéthyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phényl]acétamide implique généralement plusieurs étapes, à partir de matières premières facilement disponiblesLes conditions de réaction font souvent appel à l'utilisation de solvants tels que l'éthanol ou le diméthylsulfoxyde (DMSO) et de catalyseurs tels que la triéthylamine ou le carbonate de potassium pour faciliter les réactions .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
N-[4-(4-éthyl-5-{[2-(4-nitrophényl)-2-oxoéthyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phényl]acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitrophényle peut être oxydé pour former des dérivés nitro.
Réduction : Le groupe nitrophényle peut être réduit en groupe amino dans des conditions spécifiques.
Substitution : Le cycle triazole peut subir des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent le peroxyde d'hydrogène pour l'oxydation, le borohydrure de sodium pour la réduction et les agents d'halogénation pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées et l'utilisation d'atmosphères inertes pour prévenir les réactions secondaires indésirables .
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la réduction du groupe nitrophényle peut produire des dérivés amino, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle triazole .
Applications de la recherche scientifique
Chimie : Il sert de brique de construction pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Le composé a montré un potentiel comme agent antimicrobien et antifongique.
Médecine : La recherche a montré son potentiel comme agent anticancéreux en raison de sa capacité à inhiber des enzymes et des voies spécifiques impliquées dans la prolifération des cellules cancéreuses.
Mécanisme d'action
Le mécanisme d'action de N-[4-(4-éthyl-5-{[2-(4-nitrophényl)-2-oxoéthyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phényl]acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber des enzymes impliquées dans des processus biologiques critiques, tels que la réplication de l'ADN et la synthèse des protéines. Cette inhibition peut conduire à la perturbation des fonctions cellulaires et finalement à la mort cellulaire, ce qui en fait un candidat potentiel pour les thérapies anticancéreuses et antimicrobiennes .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Mécanisme D'action
The mechanism of action of N-[4-(4-ethyl-5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in critical biological processes, such as DNA replication and protein synthesis. This inhibition can lead to the disruption of cellular functions and ultimately cell death, making it a potential candidate for anticancer and antimicrobial therapies .
Comparaison Avec Des Composés Similaires
Composés similaires
- Dérivés d'amide N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)méthyl]-1,3-thiazol-2-yl}-2-substitués
- 2-({4-éthyl-5-[2-(4-nitro-1H-pyrazol-1-yl)éthyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-nitrophényl)acétamide
- 2-{[4-éthyl-5-(2-thiényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-méthyl-1,3-benzothiazol-2-yl)phényl]acétamide
Unicité
N-[4-(4-éthyl-5-{[2-(4-nitrophényl)-2-oxoéthyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phényl]acétamide se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques spécifiques. La présence du groupe nitrophényle et du cycle triazole améliore son potentiel en tant que composé polyvalent pour diverses applications, en particulier en chimie médicinale .
Propriétés
Formule moléculaire |
C20H19N5O4S |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
N-[4-[4-ethyl-5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C20H19N5O4S/c1-3-24-19(15-4-8-16(9-5-15)21-13(2)26)22-23-20(24)30-12-18(27)14-6-10-17(11-7-14)25(28)29/h4-11H,3,12H2,1-2H3,(H,21,26) |
Clé InChI |
BFVJUSHGJCRNKQ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


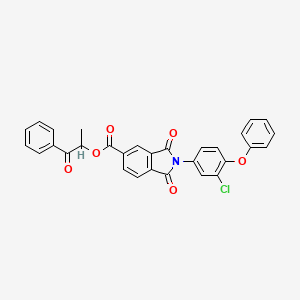
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide](/img/structure/B12465495.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-bromophenyl)butanamide](/img/structure/B12465497.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-ethylbutanamide](/img/structure/B12465500.png)
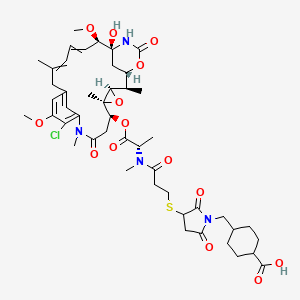
![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-(methanesulfonyloxy)-2-phenylpropanoate](/img/structure/B12465514.png)

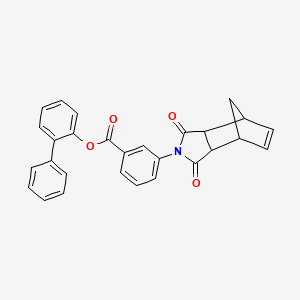
![2-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B12465537.png)
![Octyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B12465538.png)
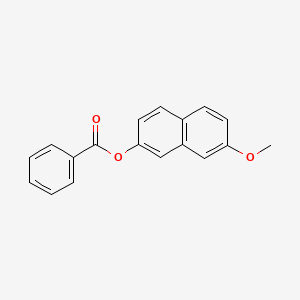
![1-{5-Bromopyrazolo[4,3-b]pyridin-1-yl}ethanone](/img/structure/B12465550.png)
